molecular formula C9H13NO B13167350 1-(Piperidin-4-yl)but-3-yn-2-one

1-(Piperidin-4-yl)but-3-yn-2-one

Cat. No.: B13167350
M. Wt: 151.21 g/mol
InChI Key: QFQPCQWEDVFBSM-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)but-3-yn-2-one is a compound that features a piperidine ring attached to a butynone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-4-yl)but-3-yn-2-one typically involves the reaction of piperidine derivatives with alkynes. One common method is the alkylation of piperidine with propargyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-4-yl)but-3-yn-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the alkyne carbon.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(Piperidin-4-yl)but-3-yn-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)but-3-yn-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Piperidin-4-yl)but-3-yn-1-amine
  • 1-(Piperidin-4-yl)but-3-yn-2-ol
  • 1-(Piperidin-4-yl)but-3-yn-2-amine

Uniqueness

1-(Piperidin-4-yl)but-3-yn-2-one is unique due to its specific structural features, such as the presence of both a piperidine ring and an alkyne moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-piperidin-4-ylbut-3-yn-2-one

InChI

InChI=1S/C9H13NO/c1-2-9(11)7-8-3-5-10-6-4-8/h1,8,10H,3-7H2

InChI Key

QFQPCQWEDVFBSM-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)CC1CCNCC1

Origin of Product

United States

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